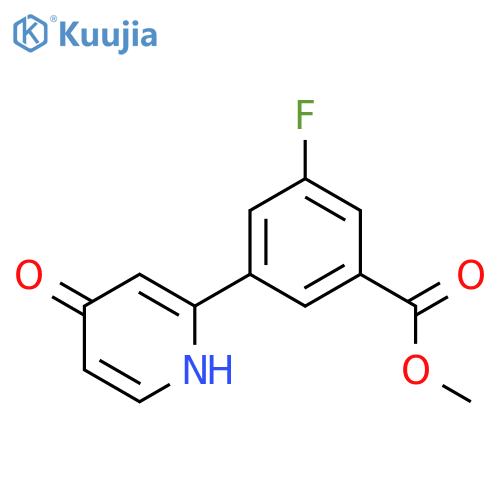Cas no 1261936-23-5 (2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine)

2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- MFCD18323724
- 2-(3-FLUORO-5-METHOXYCARBONYLPHENYL)-4-HYDROXYPYRIDINE
- Methyl 3-fluoro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
- 1261936-23-5
- 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%
- DTXSID10692718
- 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine
-
- MDL: MFCD18323724
- インチ: InChI=1S/C13H10FNO3/c1-18-13(17)9-4-8(5-10(14)6-9)12-7-11(16)2-3-15-12/h2-7H,1H3,(H,15,16)
- InChIKey: WRVMKHBJDVWWCW-UHFFFAOYSA-N
計算された属性
- 精确分子量: 247.06447134g/mol
- 同位素质量: 247.06447134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 417
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 55.4Ų
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB331061-5 g |
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine; 95% |
1261936-23-5 | 5g |
€1,159.00 | 2022-03-25 | ||
| abcr | AB331061-5g |
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%; . |
1261936-23-5 | 95% | 5g |
€1159.00 | 2024-04-20 |
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine 関連文献
-
1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridineに関する追加情報
Introduction to 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (CAS No. 1261936-23-5)
2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1261936-23-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of functional groups such as a fluoro substituent at the 3-position and a methoxycarbonyl group at the 5-position, along with a hydroxyl group at the 4-position, imparts unique chemical and biological properties that make it a promising candidate for further exploration in drug discovery and development.
The structural configuration of 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (CAS No. 1261936-23-5) is meticulously designed to enhance its interaction with biological targets. The fluoro substituent, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in optimizing pharmacokinetic profiles. Concurrently, the methoxycarbonyl group contributes to the compound's solubility and bioavailability, while the hydroxyl group serves as a potential hydrogen bond acceptor or donor, facilitating binding to biological macromolecules.
In recent years, there has been an increasing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyridine-based compounds have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The specific arrangement of substituents in 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (CAS No. 1261936-23-5) aligns well with these trends, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The versatility of its functional groups allows for further derivatization, enabling researchers to fine-tune its properties for specific therapeutic applications. For instance, modifications at the 3-fluoro position could enhance receptor binding affinity, while alterations at the 4-hydroxy position might improve metabolic stability.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features influence biological activity. These tools have been instrumental in predicting the interactions between 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (CAS No. 1261936-23-5) and target proteins. Such insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their ability to enhance drug properties such as bioavailability, metabolic stability, and binding affinity. The presence of a fluoro substituent in 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (CAS No. 1261936-23-5) aligns with this trend, positioning it as a key component in innovative drug development strategies.
Moreover, the methoxycarbonyl group in this compound not only contributes to its solubility but also serves as a handle for further chemical modifications. This feature allows for the introduction of additional functional groups or linkers that could enhance drug delivery systems or improve pharmacokinetic profiles.
Current research efforts are focused on exploring the pharmacological potential of 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (CAS No. 1261936-23-5) in various disease models. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer and inflammation. These findings underscore its significance as a lead compound for further medicinal chemistry investigations.
The synthesis of 2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (CAS No. 1261936-23-5) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications.
In conclusion,2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine (CAS No. 1261936-23-5) represents a promising candidate for drug discovery due to its unique structural features and potential biological activities. Its role as an intermediate in synthesizing novel therapeutic agents underscores its importance in pharmaceutical research and development.
1261936-23-5 (2-(3-Fluoro-5-methoxycarbonylphenyl)-4-hydroxypyridine) Related Products
- 2138521-28-3(2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one)
- 33884-75-2(2-(cyclobutylamino)ethan-1-ol)
- 478062-80-5(N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide)
- 333778-22-6(<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e)
- 2198506-35-1(1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one)
- 90693-88-2(1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium)
- 876685-48-2(N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide)
- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 1207023-83-3(2-(2,5-dimethylphenyl)-4-{[(2-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)
- 893737-04-7(4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde)
